molecular formula C23H20O5 B2530935 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898415-85-5

4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2530935
CAS No.: 898415-85-5
M. Wt: 376.408
InChI Key: VDJQXNNEJQWQRB-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives

Chemical Reactions Analysis

4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-14(2)9-10-26-16-7-8-19-17(12-16)18(13-22(24)27-19)21-11-15-5-4-6-20(25-3)23(15)28-21/h4-9,11-13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJQXNNEJQWQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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